molecular formula C10H11NO B14420426 3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one CAS No. 81453-52-3

3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one

Katalognummer: B14420426
CAS-Nummer: 81453-52-3
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: DHWPDAKBVJCXTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopentenone ring with a pyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopent-2-en-1-one with pyrrole under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
  • cis-Jasmone
  • 3-Methyl-2-(cis-2-pentenyl)-2-cyclopenten-1-one

Uniqueness

3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one is unique due to its specific combination of a cyclopentenone ring and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

81453-52-3

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

3-methyl-2-pyrrol-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-8-4-5-9(12)10(8)11-6-2-3-7-11/h2-3,6-7H,4-5H2,1H3

InChI-Schlüssel

DHWPDAKBVJCXTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CC1)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.